
Crotonyl fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotonyl fentanyl is an opioid analgesic that is an analog of fentanyl and a structural isomer of cyclopropyl fentanyl . It has been sold online as a designer drug and is known for its potent opioid effects . In December 2019, the United Nations Office on Drugs and Crime recommended placing this compound into Schedule I due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonyl fentanyl involves several steps. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine . This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine . Finally, the compound is converted to this compound by reacting with crotonyl chloride in the presence of halogenated hydrocarbons .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Crotonyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products include substituted piperidines and phenethyl derivatives.
Scientific Research Applications
Crotonyl fentanyl has several scientific research applications, including:
Mechanism of Action
Crotonyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu opioid receptor . This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins, which in turn downregulates adenylate cyclase . The reduction in adenylate cyclase activity decreases the concentration of cyclic adenosine monophosphate (cAMP), resulting in reduced cAMP-dependent influx of calcium ions and inhibition of neurotransmitter release . This mechanism is responsible for the analgesic and sedative effects of this compound .
Comparison with Similar Compounds
Crotonyl fentanyl is similar to other fentanyl analogs such as:
Cyclopropyl fentanyl: A structural isomer with similar pharmacological properties.
Methacrylfentanyl: Another analog with a different substitution pattern on the piperidine ring.
Acrylfentanyl: An analog with an acryl group instead of a crotonyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which affects its binding affinity and potency at opioid receptors . Its distinct chemical structure also poses challenges for analytical differentiation from other fentanyl analogs .
Properties
CAS No. |
760930-59-4 |
|---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(E)-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20/h2-13,22H,14-19H2,1H3/b9-2+ |
InChI Key |
VDYXGPCGBKLRDA-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C/C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


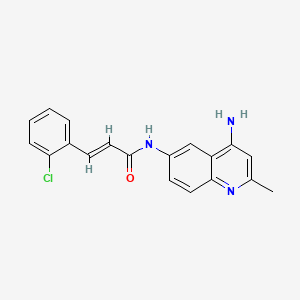
![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
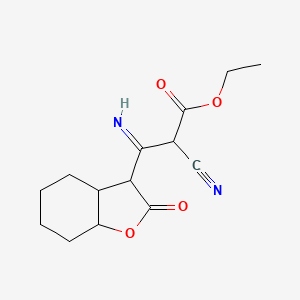
![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
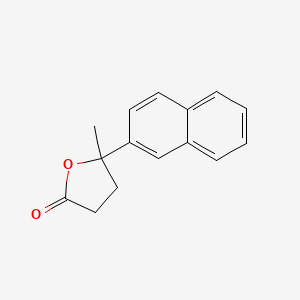
![3-[[6-[3-(Hydroxymethyl)phenyl]-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoic acid](/img/structure/B10778994.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B10779013.png)
![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)
![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
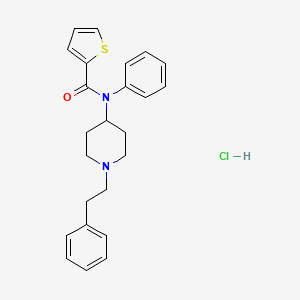

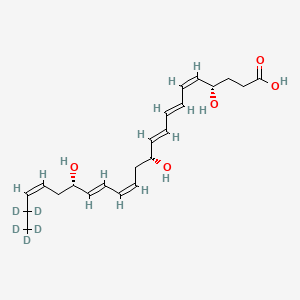
![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10779047.png)
